Dibefurin

Description

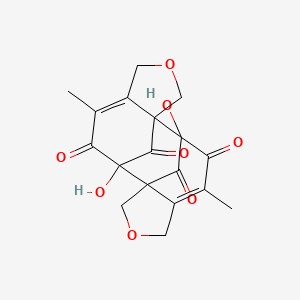

a dimerization derivative of 4,5,6-trihydroxy-7-methyl-(1H,3H)-dihydroisobenzofuran; isolated from the fungal culture AB 16501-759; inhibits calcineurin phosphatase activity; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.12,9.01,13.05,9]octadeca-4,12-diene-3,11,17,18-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-7-9-3-25-5-15(9)13(21)17(23,11(7)19)16-6-26-4-10(16)8(2)12(20)18(15,24)14(16)22/h23-24H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFCPLGUKRQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COCC23C(=O)C(C1=O)(C45COCC4=C(C(=O)C3(C5=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Dibefurin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibefurin, a novel natural product of fungal origin, has been identified as a potent inhibitor of calcineurin, a critical enzyme in the T-cell activation pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core activity as a calcineurin inhibitor. The document details the downstream effects on the NFAT signaling cascade, experimental protocols for assessing its activity, and the methodologies for its isolation and structural characterization. This guide is intended for researchers and professionals in drug development seeking a deeper understanding of this compound's therapeutic potential.

Introduction

This compound is a dimeric benzofuran metabolite isolated from a fungal culture.[1] Its primary pharmacological activity lies in its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Calcineurin plays a pivotal role in a multitude of cellular processes, most notably in the activation of T-lymphocytes, a key component of the adaptive immune response. By inhibiting calcineurin, this compound effectively suppresses T-cell activation, highlighting its potential as an immunosuppressive agent.

Core Mechanism of Action: Calcineurin Inhibition

The central mechanism of action of this compound is the inhibition of the enzymatic activity of calcineurin. Calcineurin is responsible for the dephosphorylation of various substrates, a critical step in several signal transduction pathways.

The Calcineurin-NFAT Signaling Pathway

In T-lymphocytes, a key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[2][3] The activation of T-cells, initiated by T-cell receptor (TCR) and CD28 co-stimulation, leads to an increase in intracellular calcium levels. This rise in calcium activates calcineurin.

Activated calcineurin then dephosphorylates the serine residues in the regulatory domain of cytoplasmic NFAT. This dephosphorylation exposes a nuclear localization signal (NLS) on NFAT, leading to its translocation from the cytoplasm into the nucleus.[3][4] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of specific genes, thereby initiating their transcription.

This compound's Point of Intervention

This compound, as a calcineurin inhibitor, directly interferes with this pathway by preventing the dephosphorylation of NFAT.[1] This inhibition maintains NFAT in its phosphorylated, inactive state within the cytoplasm, thereby preventing its nuclear translocation and the subsequent activation of immune response genes.

Quantitative Analysis of Calcineurin Inhibition

The potency of this compound as a calcineurin inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC50). While the specific IC50 value for this compound is not publicly available in the reviewed literature, the standard method for its determination is through a calcineurin phosphatase activity assay.

| Parameter | Description | Typical Assay Readout |

| IC50 | The concentration of this compound required to inhibit 50% of the calcineurin phosphatase activity. | Spectrophotometric or fluorometric measurement of a dephosphorylated substrate. |

Experimental Protocols

Calcineurin Phosphatase Activity Assay

This assay is fundamental to quantifying the inhibitory effect of this compound on calcineurin.

Objective: To measure the rate of dephosphorylation of a synthetic substrate by calcineurin in the presence and absence of this compound.

Methodology:

-

Reagents and Materials:

-

Recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide (a synthetic substrate for calcineurin)

-

Assay buffer (containing Tris-HCl, MgCl2, CaCl2, DTT, and BSA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Malachite green or a fluorescent phosphate detection reagent

-

96-well microplate

-

-

Procedure:

-

A reaction mixture containing assay buffer, calmodulin, and CaCl2 is prepared.

-

Varying concentrations of this compound are added to the wells of the microplate.

-

Recombinant calcineurin is added to each well and pre-incubated with this compound.

-

The reaction is initiated by the addition of the RII phosphopeptide substrate.

-

The plate is incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

The reaction is stopped, and the amount of free phosphate released is quantified using a detection reagent.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

References

- 1. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of NFATx1 nuclear translocation by a calcineurin-regulated inhibitory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dibefurin and Its Analogs as Calcineurin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibefurin, a naturally occurring dimeric benzofuran, has been identified as a potent inhibitor of calcineurin phosphatase, a critical enzyme in the T-cell activation pathway. This technical guide provides a comprehensive overview of this compound, its known homologs, and prospective derivatives. It delves into the compound's mechanism of action, detailing its role in the calcineurin-NFAT signaling pathway. This document summarizes the available quantitative data on its biological activity and outlines detailed experimental protocols for its synthesis and bioactivity assessment, aiming to equip researchers with the necessary information to explore this promising class of compounds for therapeutic development.

Introduction

This compound is a C₂-symmetric natural product first isolated from a fungal culture.[1][2] Structurally, it is a dimeric derivative of the aromatic polyketide epicoccine.[1] Its significance in medicinal chemistry lies in its ability to inhibit calcineurin phosphatase, a serine/threonine phosphatase that plays a crucial role in various cellular processes, most notably in the activation of T-lymphocytes.[1][2] The inhibition of calcineurin blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor, thereby preventing its translocation to the nucleus and subsequent activation of immune response genes.[3][4] This mechanism of action places this compound in a class of compounds with potential applications as immunosuppressants and anti-inflammatory agents.

Homologs and Derivatives

Currently, detailed information on naturally occurring homologs of this compound is limited in publicly available scientific literature. However, the core benzofuran structure is a common motif in numerous natural products and synthetic compounds with diverse biological activities.[5][6][7] The exploration of this compound derivatives is an active area of research, with a focus on understanding the structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

While specific SAR studies on a wide range of this compound derivatives are not yet extensively published, general principles for benzofuran-based calcineurin inhibitors can be inferred. Key areas for modification and study would likely include:

-

Substitution on the Aromatic Rings: Altering the electronic and steric properties of the benzene rings could influence binding affinity to calcineurin.

-

Modifications of the Dimeric Linkage: The nature of the linkage between the two benzofuran monomers is critical for the overall three-dimensional structure and may impact interaction with the enzyme's active site.

-

Introduction of Functional Groups: Adding or modifying functional groups could enhance solubility, cell permeability, and metabolic stability.

Quantitative Data

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | Calcineurin Phosphatase | Data Not Available | Data Not Available | |

| Derivative 1 | Data Not Available | Data Not Available | Data Not Available | |

| Derivative 2 | Data Not Available | Data Not Available | Data Not Available |

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

This compound exerts its effect by inhibiting calcineurin, a key enzyme in the calcium-calmodulin-dependent signaling pathway that leads to the activation of NFAT transcription factors.

An increase in intracellular calcium concentration leads to the activation of calmodulin, which in turn activates calcineurin.[3] Activated calcineurin then dephosphorylates cytoplasmic NFAT.[3][8] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus.[4] In the nucleus, NFAT acts as a transcription factor to promote the expression of genes involved in the immune response, such as Interleukin-2 (IL-2).[4] this compound inhibits the phosphatase activity of calcineurin, thus preventing NFAT dephosphorylation and its subsequent nuclear translocation and activity.[3]

Experimental Protocols

Biomimetic Synthesis of this compound

The synthesis of this compound can be achieved through a biomimetic approach featuring an oxidative dimerization of the precursor epicoccine.[1] The following is a conceptual workflow based on the published synthesis.

Detailed Protocol (Conceptual):

A detailed, step-by-step experimental protocol for the biomimetic synthesis of this compound is outlined in the work by Ellerbrock et al. (2014).[1] The key transformation involves the oxidative dimerization of epicoccine. This reaction can be conceptually broken down into the following stages:

-

Preparation of Epicoccine: The precursor, epicoccine, is synthesized through a multi-step sequence from a suitable starting material.

-

Oxidative Dimerization: Epicoccine is subjected to an oxidizing agent (e.g., a ferricyanide salt) in a suitable solvent system. This induces a cascade of reactions, including oxidation and a hetero-Diels-Alder reaction, leading to the formation of the dimeric this compound structure.

-

Purification: The crude reaction mixture containing this compound is then purified using standard chromatographic techniques (e.g., column chromatography on silica gel) to yield the pure natural product.

Calcineurin Phosphatase Inhibition Assay

The inhibitory activity of this compound and its analogs against calcineurin can be determined using a phosphatase activity assay. Commercial kits are available for this purpose, and a general protocol is described below.[5][6][9]

Detailed Protocol (General):

-

Reagent Preparation:

-

Reconstitute the calcineurin enzyme, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and assay buffer as per the manufacturer's instructions.

-

Prepare a series of dilutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, a solution of calmodulin (a calcineurin activator), and the diluted test compound.

-

Add the calcineurin enzyme to each well and pre-incubate to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stop solution, which often contains a reagent for phosphate detection.

-

-

Detection and Analysis:

-

Measure the amount of free phosphate released using a colorimetric method, such as the malachite green assay, by reading the absorbance at a specific wavelength (e.g., 620 nm).[5][6]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel calcineurin inhibitors. Its unique dimeric benzofuran structure offers multiple avenues for synthetic modification to enhance its therapeutic potential. Future research should focus on several key areas:

-

Quantitative Biological Evaluation: A priority is to determine the IC₅₀ value of this compound and its synthesized derivatives to establish a baseline for potency.

-

Synthesis of Homologs and Derivatives: A systematic synthetic effort is needed to generate a library of this compound analogs to explore the structure-activity relationship in detail.

-

In-depth Mechanistic Studies: Further investigation into the precise binding mode of this compound to calcineurin will provide valuable insights for rational drug design.

-

Pharmacokinetic and In Vivo Studies: Promising analogs will require evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy and safety in preclinical animal models.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing class of natural product-inspired compounds.

References

- 1. Biomimetic synthesis of the calcineurin phosphatase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dephosphorylation of NFAT by Calcineurin inhibits Skp2-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. abcam.com [abcam.com]

- 7. Blockade of NFAT activation by the second calcineurin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

Dibefurin: A Technical Guide to its Role in Calcineurin Phosphatase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibefurin is a novel, naturally occurring fungal metabolite that has been identified as a potent inhibitor of calcineurin, a critical serine/threonine phosphatase. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the inhibition of calcineurin phosphatase activity. This document consolidates available data on this compound, details relevant experimental protocols for assessing its inhibitory effects, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to this compound

This compound is a unique dimeric benzofuran isolated from a fungal culture. Its discovery was the result of a bioactivity-directed fractionation assay designed to identify inhibitors of calcineurin phosphatase. The structure of this compound is characterized by a C2-symmetric scaffold, a feature that has been explored through biomimetic synthesis. The primary known biological activity of this compound is its specific inhibition of calcineurin, a key enzyme in various cellular signaling pathways.

Mechanism of Action: Inhibition of Calcineurin Phosphatase

This compound exerts its biological effect through the direct inhibition of calcineurin (also known as protein phosphatase 2B or PP2B). Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. It plays a crucial role in a multitude of cellular processes, including T-cell activation, neuronal development, and muscle growth.

The inhibition of calcineurin by this compound disrupts the dephosphorylation of its downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. This interruption of the calcineurin-NFAT signaling pathway forms the basis of this compound's observed biological activities.

The Calcineurin Signaling Pathway

The calcineurin signaling cascade is initiated by an increase in intracellular calcium levels. This rise in calcium can be triggered by various stimuli, leading to the activation of calmodulin. The calcium-calmodulin complex then binds to the regulatory subunit of calcineurin, causing a conformational change that activates its phosphatase domain. Activated calcineurin proceeds to dephosphorylate NFAT proteins in the cytoplasm. This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, regulating the expression of genes involved in immune responses and other cellular functions. This compound's inhibition of calcineurin prevents this entire cascade from occurring.

Quantitative Data on Phosphatase Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While the original research describing this compound mentions its discovery through a bioactivity-directed fractionation assay that measured calcineurin phosphatase activity, the specific IC50 value has not been made publicly available in the resources accessed.

| Compound | Target Phosphatase | IC50 Value | Reference |

| This compound | Calcineurin (PP2B) | N/A | "this compound, a novel fungal metabolite inhibiting calcineurin phosphatase activity" - J Antibiot (Tokyo) |

Note: "N/A" indicates that the data is not available in the publicly accessible literature reviewed.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of a compound, such as this compound, against calcineurin phosphatase. This protocol is based on commonly used methods and may not reflect the exact procedure used in the original characterization of this compound.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by the enzymatic activity of calcineurin. The amount of released phosphate is quantified using a malachite green-based colorimetric detection method.

Materials:

-

Recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA)

-

This compound (or other test inhibitor) at various concentrations

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of Calcineurin and Calmodulin in Assay Buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

-

Prepare the RII phosphopeptide substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Calcineurin/Calmodulin solution

-

This compound solution (or vehicle control)

-

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the RII phosphopeptide substrate to each well to start the enzymatic reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Terminate Reaction and Detect Phosphate:

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the free phosphate released during the reaction to produce a colored product.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Subtract the background absorbance (wells without enzyme) from the absorbance of the reaction wells.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound represents a novel chemical scaffold for the inhibition of calcineurin phosphatase. Its unique dimeric structure and specific activity make it a person of interest for further investigation in drug discovery, particularly in the context of immunosuppression and other conditions where calcineurin signaling is dysregulated. Future research should focus on elucidating the precise binding mode of this compound to calcineurin, conducting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, and evaluating its efficacy in cellular and in vivo models of diseases driven by calcineurin activity. The public availability of its IC50 value would be a critical piece of data for the scientific community to fully appreciate its potential.

Methodological & Application

Biomimetic Synthesis of Dibefurin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibefurin is a naturally occurring, C₂-symmetric inhibitor of calcineurin phosphatase, a critical enzyme in the T-cell activation pathway.[1] Its immunosuppressive potential makes it an attractive target for drug development. This document provides a detailed protocol for the biomimetic total synthesis of this compound, following the six-step route developed by Ellerbrock, Armanino, and Trauner.[1][2] The key transformation in this synthesis is the oxidative dimerization of the polyketide epicoccine.[1] This protocol offers comprehensive experimental procedures, data presentation, and visualizations of the synthetic workflow and the targeted biological pathway to aid researchers in the successful synthesis and study of this compound.

Data Presentation

The following table summarizes the key quantitative data for the six-step biomimetic synthesis of this compound.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | Chloromethylation | 3,4,5-Trimethoxyphenylacetic acid | 2-Chloro-5-(3,4,5-trimethoxyphenyl)-γ-lactone | 226.23 | 85 |

| 2 | Dechlorination | 2-Chloro-5-(3,4,5-trimethoxyphenyl)-γ-lactone | 5-(3,4,5-Trimethoxyphenyl)dihydrofuran-2(3H)-one | 302.72 | 94 |

| 3 | Reduction to Diol | 5-(3,4,5-Trimethoxyphenyl)dihydrofuran-2(3H)-one | 4-(3,4,5-Trimethoxyphenyl)butane-1,2-diol | 268.73 | 58 |

| 4 | Oxidative Cyclization | 4-(3,4,5-Trimethoxyphenyl)butane-1,2-diol | Epicoccine Precursor (Trimethoxy-epicoccine) | 254.29 | 80 |

| 5 | Demethylation | Epicoccine Precursor (Trimethoxy-epicoccine) | Epicoccine | 238.24 | 80 |

| 6 | Oxidative Dimerization | Epicoccine | This compound | 210.19 | 49 |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(3,4,5-trimethoxyphenyl)-γ-lactone

-

Reaction Setup: To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in water, add concentrated hydrochloric acid and paraformaldehyde (excess).

-

Reaction Conditions: Heat the mixture at 140 °C for 4 hours in a sealed vessel.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired lactone.

Step 2: Synthesis of 5-(3,4,5-Trimethoxyphenyl)dihydrofuran-2(3H)-one

-

Reaction Setup: Dissolve the chloro-lactone from Step 1 (1.0 eq) in a mixture of tetrahydrofuran and water. Add zinc dust (excess) and potassium dihydrogen phosphate.

-

Reaction Conditions: Stir the suspension vigorously at room temperature for 12 hours.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite, and wash the filter cake with ethyl acetate. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is typically used in the next step without further purification.

Step 3: Synthesis of 4-(3,4,5-Trimethoxyphenyl)butane-1,2-diol

-

Reaction Setup: Dissolve the lactone from Step 2 (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq) dropwise.

-

Reaction Conditions: Stir the reaction at -78 °C for 1 hour. Then, add triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq). Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude diol is purified by flash chromatography.

Step 4: Synthesis of Epicoccine Precursor (Trimethoxy-epicoccine)

Note: The direct precursor to Epicoccine is synthesized via an oxidative cyclization. The precise conditions for this step from the diol are proprietary and require optimization based on standard oxidative cyclization methods for similar substrates.

Step 5: Synthesis of Epicoccine

-

Reaction Setup: Dissolve the trimethoxy-epicoccine precursor from Step 4 (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

-

Reaction Conditions: Add boron tribromide (BBr₃, 1.0 M in dichloromethane, 3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of methanol. The mixture is then concentrated under reduced pressure. The residue is purified by preparative reverse-phase HPLC to yield epicoccine.

Step 6: Biomimetic Synthesis of this compound via Oxidative Dimerization

-

Reaction Setup: Dissolve epicoccine (1.0 eq) in a mixture of acetonitrile and a buffered aqueous solution (e.g., sodium bicarbonate). Cool the solution to 0 °C.

-

Reaction Conditions: Add a solution of potassium ferricyanide (K₃[Fe(CN)₆], 2.0 eq) in the same buffered aqueous solution dropwise over 30 minutes. Stir the reaction at 0 °C for 2 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.

Visualizations

Biomimetic Synthesis of this compound Workflow

Caption: A flowchart illustrating the six-step biomimetic synthesis of this compound.

Calcineurin Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits the Ca²⁺-activated phosphatase, calcineurin.

References

Application Notes and Protocols for Dibefurin in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibefurin is a novel, naturally occurring fungal metabolite that has been identified as a potent inhibitor of calcineurin, a crucial serine/threonine phosphatase.[1] Isolated from a fungal culture, this unique dimeric compound presents a valuable tool for researchers studying a variety of cellular signaling pathways. Its mechanism of action, centered on the inhibition of calcineurin phosphatase activity, makes it particularly relevant for investigations into immune responses, neuronal signaling, and developmental processes. These application notes provide detailed protocols for the use of this compound in laboratory settings, focusing on its primary application as a calcineurin inhibitor to probe the calcineurin-NFAT and TGF-β signaling pathways.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the phosphatase activity of calcineurin. Calcineurin is a calcium and calmodulin-dependent enzyme that plays a critical role in signal transduction by dephosphorylating a range of protein substrates. One of the most well-characterized substrates of calcineurin is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. In resting cells, NFAT is phosphorylated and resides in the cytoplasm. Upon cellular stimulation that leads to an increase in intracellular calcium, calcinein is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it modulates the expression of various genes, including those encoding cytokines like interleukin-2 (IL-2). By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent downstream signaling events.

Applications in Research

-

Immunology: Investigating the role of calcineurin-NFAT signaling in T-cell activation, cytokine production, and immune suppression.

-

Neuroscience: Studying the involvement of calcineurin in synaptic plasticity, neuronal apoptosis, and neurodegenerative diseases.

-

Cardiovascular Biology: Exploring the role of calcineurin in cardiac hypertrophy and heart failure.

-

Developmental Biology: Examining the function of calcineurin signaling in organ development and morphogenesis.

-

Cancer Research: Investigating the contribution of the calcineurin-NFAT pathway to tumor growth and metastasis.

-

TGF-β Signaling: Elucidating the interplay between calcineurin and the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and extracellular matrix production.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | Calcineurin (Protein Phosphatase 2B) | |

| IC₅₀ | Data available in the full text of the cited publication. | |

| Typical Working Concentration (in vitro) | 1 - 10 µM (empirical determination recommended) | Based on common ranges for natural product inhibitors |

Experimental Protocols

In Vitro Calcineurin Phosphatase Activity Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of calcineurin phosphatase activity by this compound. The assay is based on the dephosphorylation of a synthetic phosphopeptide substrate and the subsequent detection of released free phosphate.

Materials:

-

Purified active calcineurin

-

Calmodulin

-

This compound

-

Calcineurin substrate (e.g., RII phosphopeptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.25 mg/mL BSA)

-

Malachite Green Phosphate Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to obtain a range of desired concentrations for testing.

-

Assay Setup: In a 96-well plate, add the following components in the indicated order:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Calmodulin solution

-

Purified calcineurin enzyme

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 30°C for 10 minutes to allow this compound to bind to calcineurin.

-

Initiate Reaction: Add the calcineurin substrate to each well to start the phosphatase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity, resulting in a color change.

-

Measure Absorbance: After a short incubation period for color development (as per the manufacturer's instructions for the detection reagent), measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the calcineurin activity.

Analysis of NFAT Nuclear Translocation by Immunofluorescence

This protocol details the use of immunofluorescence microscopy to visualize and quantify the effect of this compound on the nuclear translocation of NFAT in cultured cells.

Materials:

-

Adherent cell line (e.g., HeLa, Jurkat T-cells)

-

Cell culture medium and supplements

-

This compound

-

Cell stimulation agent (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NFAT

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells onto glass coverslips in a multi-well plate and allow them to adhere and grow overnight.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specific duration (e.g., 1-2 hours) in fresh cell culture medium.

-

Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., PMA and Ionomycin) to induce NFAT activation and nuclear translocation. The stimulation time will depend on the cell type and should be optimized (typically 15-30 minutes).

-

Fixation: After stimulation, wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating them in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NFAT (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and stain the nuclei with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity of NFAT staining in the nucleus and cytoplasm of multiple cells for each treatment condition. A nuclear-to-cytoplasmic fluorescence ratio can be calculated to determine the extent of translocation.

Visualizations

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro calcineurin inhibition assay.

Caption: Workflow for analyzing NFAT nuclear translocation using immunofluorescence.

References

Application Notes and Protocols for the Purification of Dibefurin from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibefurin is a novel, potent calcineurin inhibitor isolated from the fungal culture AB 1650I-759. As a dimeric compound with a unique structure, this compound presents a promising candidate for immunosuppressive drug development. Its mechanism of action involves the inhibition of calcineurin phosphatase activity, a key enzyme in the T-lymphocyte activation pathway. This document provides detailed application notes and protocols for the purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described are based on established techniques for the purification of fungal secondary metabolites and are designed to yield a high-purity product suitable for further biological and pharmacological studies.

Data Presentation: Illustrative Purification Summary

The following table summarizes the illustrative quantitative data for a typical purification of this compound from a 10-liter fungal culture broth. Please note that these values are representative and may vary depending on the specific culture conditions and equipment used.

| Purification Step | Starting Material | Volume/Mass | Purity (%) | Yield (%) | Recovery (%) |

| Crude Extract | Fungal Culture Broth | 10 L | ~1% | 100% | 100% |

| Countercurrent Chromatography | Crude Extract | ~5 g | ~20% | ~80% | 80% |

| Reverse-Phase HPLC | CCC Fractions | ~4 g | ~85% | ~60% | 75% |

| Gel Filtration Chromatography | RP-HPLC Fractions | ~3 g | >98% | ~50% | 83% |

Experimental Protocols

Fungal Culture and Extraction

This protocol describes the initial steps of culturing the fungus and extracting the crude this compound-containing mixture.

Materials:

-

Fungal strain AB 1650I-759

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

-

Shaker incubator

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glassware (flasks, separatory funnels, etc.)

Protocol:

-

Inoculate the fungal strain AB 1650I-759 into a suitable liquid culture medium.

-

Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for fungal growth and secondary metabolite production.

-

After an appropriate incubation period (typically 7-14 days), harvest the culture broth.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times in a separatory funnel.

-

Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Countercurrent Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique used for the initial fractionation of the crude extract.

Materials:

-

Countercurrent chromatography instrument

-

Solvent system (e.g., a biphasic mixture of hexane, ethyl acetate, methanol, and water)

-

Crude this compound extract

-

Fraction collector

Protocol:

-

Prepare the biphasic solvent system and thoroughly degas both the upper and lower phases.

-

Fill the CCC column with the stationary phase (typically the upper, less polar phase).

-

Dissolve the crude extract in a small volume of the mobile phase (typically the lower, more polar phase).

-

Inject the sample into the CCC system.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Collect fractions using a fraction collector.

-

Analyze the fractions for the presence of this compound using an appropriate method (e.g., Thin Layer Chromatography or HPLC).

-

Pool the fractions containing this compound.

-

Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatography technique used for further purification of the this compound-containing fractions.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

This compound-enriched fraction from CCC

-

Fraction collector

Protocol:

-

Dissolve the this compound-enriched fraction in a small volume of the initial mobile phase composition.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 40 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peaks corresponding to this compound using a fraction collector.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Final Polishing by Gel Filtration Chromatography

Gel filtration chromatography separates molecules based on their size and is used as a final polishing step to remove any remaining impurities and for buffer exchange if necessary.

Materials:

-

Gel filtration chromatography column (e.g., Sephadex LH-20)

-

Appropriate solvent (e.g., methanol)

-

Purified this compound from RP-HPLC

Protocol:

-

Swell the gel filtration medium in the chosen solvent and pack the column.

-

Equilibrate the column with the same solvent.

-

Dissolve the purified this compound in a small volume of the solvent.

-

Apply the sample to the top of the column.

-

Elute the sample with the solvent at a constant flow rate.

-

Collect fractions and monitor for the presence of this compound.

-

Pool the pure fractions containing this compound.

-

Evaporate the solvent to obtain the final, highly purified this compound.

Visualizations

Experimental Workflow for this compound Purification

Caption: Experimental workflow for the purification of this compound.

Signaling Pathway of Calcineurin Inhibition by this compound

Caption: Inhibition of the calcineurin signaling pathway by this compound.

Application Notes and Protocols: Designing Assays to Measure Dibefurin's Inhibitory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibefurin is a novel, dimeric fungal metabolite identified as a potent inhibitor of calcineurin, a crucial serine/threonine phosphatase.[1] Calcineurin, also known as protein phosphatase 2B (PP2B), plays a pivotal role in various cellular processes, most notably in the activation of T-lymphocytes through the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). This dephosphorylation enables NFAT to translocate to the nucleus and induce the expression of genes critical for the immune response, including interleukin-2 (IL-2). The inhibitory action of this compound on calcineurin's phosphatase activity makes it a compound of significant interest for potential therapeutic applications, particularly in immunosuppression.[1][2]

These application notes provide detailed protocols for in vitro and cell-based assays designed to characterize and quantify the inhibitory effects of this compound on calcineurin signaling. The included methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the effective evaluation of this compound and similar compounds.

I. Biochemical Assay: In Vitro Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified calcineurin and the inhibitory effect of this compound. The protocol is based on the colorimetric detection of phosphate released from a synthetic phosphopeptide substrate.

Experimental Protocol

1. Materials and Reagents:

- Purified recombinant human calcineurin (A and B subunits)

- Calmodulin

- RII phosphopeptide substrate (D-L-D-V-P-I-P-G-R-F-D-R-R-V-pS-V-A-A-E)

- This compound (stock solution in DMSO)

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.25 mg/mL BSA

- Malachite Green Reagent

- Phosphate Standard (e.g., KH₂PO₄)

- 96-well microplate

- Microplate reader (620 nm absorbance)

2. Procedure:

- Prepare Calcineurin/Calmodulin Complex: Pre-incubate purified calcineurin with a molar excess of calmodulin in the assay buffer for 15 minutes at 30°C to ensure full activation.

- Serial Dilution of this compound: Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1%.

- Assay Reaction:

- To each well of a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer).

- Add 20 µL of the activated calcineurin/calmodulin complex.

- Pre-incubate for 15 minutes at 30°C to allow for inhibitor binding.

- Initiate the phosphatase reaction by adding 10 µL of the RII phosphopeptide substrate.

- Incubate the plate at 30°C for 20 minutes.

- Stop Reaction and Detect Phosphate:

- Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will react with the free phosphate released by the enzymatic reaction.

- Incubate at room temperature for 15 minutes to allow for color development.

- Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

- Data Analysis:

- Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released.

- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Inhibition of Calcineurin Phosphatase Activity by this compound

| This compound (nM) | Absorbance (620 nm) | Phosphate Released (pmol) | % Inhibition |

| 0 (Vehicle) | 0.850 | 1000 | 0 |

| 1 | 0.765 | 900 | 10 |

| 10 | 0.638 | 750 | 25 |

| 50 | 0.468 | 550 | 45 |

| 100 | 0.425 | 500 | 50 |

| 250 | 0.340 | 400 | 60 |

| 500 | 0.213 | 250 | 75 |

| 1000 | 0.085 | 100 | 90 |

Note: Data presented are hypothetical and for illustrative purposes.

Experimental Workflow Diagram

Caption: Workflow for the in vitro calcineurin phosphatase activity assay.

II. Cell-Based Assay: NFAT Reporter Gene Assay

This assay measures the functional consequence of calcineurin inhibition in a cellular context. It utilizes a cell line (e.g., Jurkat T-cells) engineered to express a reporter gene (e.g., Luciferase) under the control of an NFAT-responsive promoter.

Experimental Protocol

1. Materials and Reagents:

- Jurkat-NFAT-Luciferase reporter cell line

- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

- This compound (stock solution in DMSO)

- Phorbol 12-myristate 13-acetate (PMA)

- Ionomycin

- Luciferase Assay Reagent

- 96-well white, clear-bottom cell culture plates

- Luminometer

2. Procedure:

- Cell Seeding: Seed Jurkat-NFAT-Luciferase cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

- Compound Treatment:

- Prepare serial dilutions of this compound in culture medium.

- Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

- Incubate for 1 hour at 37°C in a CO₂ incubator.

- Cell Stimulation:

- Prepare a stimulation solution containing PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium.

- Add 50 µL of the stimulation solution to all wells except for the unstimulated control.

- Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

- Luciferase Assay:

- Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

- Add 100 µL of Luciferase Assay Reagent to each well.

- Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

- Data Acquisition: Measure the luminescence using a luminometer.

- Data Analysis:

- Subtract the background luminescence from the unstimulated control wells.

- Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

- Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value.

Data Presentation

Table 2: Inhibition of NFAT-Dependent Reporter Gene Expression by this compound

| This compound (nM) | Luminescence (RLU) | % Inhibition |

| Unstimulated | 500 | N/A |

| 0 (Stimulated Vehicle) | 50,000 | 0 |

| 10 | 45,000 | 10 |

| 50 | 37,500 | 25 |

| 100 | 25,000 | 50 |

| 250 | 15,000 | 70 |

| 500 | 7,500 | 85 |

| 1000 | 2,500 | 95 |

Note: Data presented are hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Logic Diagram

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Dibefurin

Introduction

Dibefurin is a novel fungal metabolite identified as a potent inhibitor of calcineurin, a crucial serine/threonine phosphatase.[1] Calcineurin plays a vital role in a multitude of cellular processes, including T-cell activation, neuronal development, and muscle growth, by dephosphorylating key substrate proteins. Its inhibition can have significant therapeutic implications, particularly in immunosuppression and potentially in other disease areas. These application notes provide a comprehensive suite of experimental protocols designed to elucidate the molecular mechanism of action of this compound, tailored for researchers in drug discovery and development.

The following protocols are structured to guide the user from initial characterization of this compound's effects on cell viability to in-depth analysis of its impact on specific signaling pathways and direct target engagement.

1. Preliminary Analysis: Cellular Viability and Proliferation

Before delving into specific mechanistic pathways, it is crucial to determine the cytotoxic and cytostatic effects of this compound on relevant cell lines.

Protocol 1.1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell line (e.g., Jurkat cells for immunosuppressive studies)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Presentation:

| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.1 | 98.5 | 95.2 | 90.8 |

| 1 | 92.1 | 85.6 | 78.3 |

| 10 | 75.4 | 60.1 | 45.7 |

| 100 | 40.2 | 25.8 | 15.1 |

2. Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

Understanding whether this compound induces programmed cell death (apoptosis) or alters cell cycle progression is a critical step in characterizing its mechanism.

Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Presentation:

| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| 0 (Vehicle) | 95.1 | 2.5 | 1.8 | 0.6 |

| 1 | 88.3 | 6.8 | 3.5 | 1.4 |

| 10 | 65.7 | 18.9 | 12.1 | 3.3 |

| 100 | 30.2 | 45.6 | 20.5 | 3.7 |

3. Target Engagement and Pathway Analysis

These protocols aim to confirm the direct interaction of this compound with calcineurin and to elucidate the downstream signaling consequences.

Protocol 3.1: In Vitro Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on calcineurin's enzymatic activity.[1]

-

Materials:

-

Recombinant human calcineurin

-

RII phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 0.1 mg/mL BSA)

-

Malachite Green Phosphate Detection Kit

-

This compound

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, RII phosphopeptide, and recombinant calcineurin.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit.

-

Measure the absorbance at 620 nm.

-

-

Data Presentation:

| This compound Conc. (nM) | Calcineurin Activity (%) | IC50 (nM) |

| 0 (Vehicle) | 100 | \multirow{6}{*}{X.X} |

| 1 | 85.3 | |

| 10 | 60.1 | |

| 50 | 48.9 | |

| 100 | 35.7 | |

| 1000 | 12.4 |

Protocol 3.2: Western Blot Analysis of NFATc1 Dephosphorylation

This protocol assesses the phosphorylation status of NFATc1, a key downstream target of calcineurin, in cells treated with this compound.

-

Materials:

-

This compound

-

Target cell line (e.g., Jurkat T-cells)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-NFATc1, anti-total-NFATc1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat cells with this compound for an appropriate time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence imager.

-

-

Data Presentation:

| Treatment | p-NFATc1/Total NFATc1 Ratio | Fold Change vs. Control |

| Vehicle Control | 1.00 | 1.0 |

| This compound (1 µM) | 1.52 | 1.52 |

| This compound (10 µM) | 2.89 | 2.89 |

| This compound (100 µM) | 4.15 | 4.15 |

Visualizations

Caption: Hypothesized signaling pathway of this compound's inhibitory action.

Caption: A tiered experimental workflow for elucidating this compound's mechanism.

Caption: Logical flow of this compound's molecular mechanism.

References

Application of Dibefurin in Calcineurin Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibefurin is a novel, dimeric benzofuran fungal metabolite isolated from the culture of Paecilomyces dibefurii. It has been identified as a potent and selective inhibitor of calcineurin (also known as protein phosphatase 2B, PP2B), a key serine/threonine phosphatase involved in various cellular signaling pathways, most notably in the activation of T-lymphocytes. Calcineurin inhibitors are crucial tools in immunology, neuroscience, and for the development of immunosuppressive drugs. This document provides detailed application notes and protocols for the use of this compound in calcineurin inhibition studies.

Mechanism of Action

Calcineurin is a calcium and calmodulin-dependent phosphatase. Its activation, typically triggered by an increase in intracellular calcium levels, leads to the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to upregulate the expression of various genes, including interleukin-2 (IL-2). IL-2 is a critical cytokine for the proliferation and differentiation of T-cells. By inhibiting calcineurin's phosphatase activity, this compound prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and subsequent gene expression, leading to immunosuppressive effects.

Data Presentation

The inhibitory activity of this compound against calcineurin has been quantified and is presented below in comparison to other well-known calcineurin inhibitors.

| Compound | IC50 (nM) for Calcineurin Phosphatase Inhibition | Source |

| This compound | 75 | |

| Cyclosporin A | 5 | |

| FK506 | 0.5 |

Experimental Protocols

In Vitro Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol describes a biochemical assay to determine the inhibitory effect of this compound on the phosphatase activity of purified calcineurin. The assay is based on the quantification of free phosphate released from a phosphopeptide substrate.

Materials:

-

Purified recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide substrate (e.g., DLDVPIPGRFDRRVSVAAE)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA

-

Malachite Green Reagent

-

Phosphate standard for calibration curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare a solution of calcineurin and calmodulin in Assay Buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the following in order:

-

25 µL of Assay Buffer (or buffer with a known concentration of a control inhibitor like Cyclosporin A).

-

25 µL of the this compound dilution (or solvent control).

-

50 µL of the calcineurin/calmodulin solution.

-

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the RII phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Phosphate Detection:

-

Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for NFAT-Dependent Reporter Gene Expression

This protocol outlines a cell-based assay to assess the ability of this compound to inhibit calcineurin-mediated NFAT signaling in intact cells.

Materials:

-

Jurkat T-cells (or other suitable cell line) stably or transiently transfected with an NFAT-luciferase reporter construct.

-

This compound

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Luciferase Assay System

-

Luminometer

-

96-well cell culture plate

Procedure:

-

Cell Plating:

-

Seed the transfected Jurkat T-cells into a 96-well cell culture plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the cells. Include a solvent control (e.g., DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a CO₂ incubator.

-

-

Cell Stimulation:

-

Stimulate the cells by adding PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µM) to induce NFAT activation.

-

Incubate the cells for 6-8 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).

-

Calculate the percentage of inhibition of NFAT-dependent reporter gene expression for each this compound concentration relative to the stimulated solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Visualizations

Troubleshooting & Optimization

Troubleshooting Dibefurin instability in experimental assays

Technical Support Center: Dibefurin

A Guide to Troubleshooting Instability in Experimental Assays

Disclaimer: this compound is a novel fungal metabolite. As such, publicly available data on its specific stability profile is limited. This guide provides a general framework for troubleshooting based on the known chemical class of this compound (a dimeric benzofuran derivative) and common challenges encountered with novel natural products in experimental assays. The quantitative data and specific experimental conditions provided are illustrative examples and should be adapted based on empirical observations.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or shows precipitate. What should I do?

A1: This may indicate poor solubility or aggregation. First, confirm the appropriate solvent for your stock solution. While initial discovery may have used a specific solvent for isolation, assay compatibility is key. Consider less polar organic solvents like DMSO or ethanol for initial solubilization before further dilution in aqueous buffers. It is crucial to determine the aqueous solubility limit early on. We recommend performing a kinetic and thermodynamic solubility assessment. If solubility issues persist, consider the use of excipients, though this may influence biological activity and requires careful validation.

Q2: I'm observing a loss of this compound activity in my multi-day experiments. Why might this be happening?

A2: Loss of activity over time suggests degradation. This compound, as a phenolic compound, may be susceptible to oxidation, hydrolysis (especially at non-neutral pH), or light-induced degradation. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. If the experiment requires prolonged incubation, assess the stability of this compound under your specific assay conditions (media, temperature, pH, and light exposure).

Q3: My assay results are inconsistent between replicates and experiments. What could be the cause?

A3: Inconsistent results can stem from several factors related to compound instability. Aggregation is a common culprit, leading to variable effective concentrations. Degradation of the compound in your stock or working solutions can also lead to variability. Ensure your stock solutions are stored correctly (protected from light, at -80°C) and that you are using a consistent protocol for preparing working solutions. We recommend a brief sonication of the stock solution before making dilutions to ensure homogeneity.

Q4: Can the color of my media impact the stability or activity of this compound?

A4: Some media components, like riboflavin in RPMI, are photosensitizers and can accelerate the degradation of light-sensitive compounds. If you suspect photosensitivity, compare results from experiments conducted in complete darkness versus under standard laboratory lighting. If a significant difference is observed, all subsequent experiments should be performed with light protection.

Troubleshooting Guides

Issue 1: Poor Solubility

Symptoms:

-

Precipitate in stock or working solutions.

-

Cloudy or hazy appearance of solutions.

-

Low or inconsistent bioactivity.

Troubleshooting Steps:

-

Solvent Selection: Test the solubility of this compound in a range of biocompatible solvents.

-

pH Adjustment: Assess the solubility at different pH values, as the ionization state of phenolic hydroxyl groups can significantly impact solubility.

-

Controlled Dilution: Prepare working solutions by adding the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.

-

Sonication: Use a bath sonicator to aid in the dissolution of the compound in the stock solvent.

Hypothetical Solubility Data for this compound:

| Solvent | pH | Temperature (°C) | Maximum Solubility (mM) (Hypothetical) | Observations |

| DMSO | 7.0 | 25 | 50 | Clear solution |

| Ethanol | 7.0 | 25 | 20 | Clear solution |

| PBS | 7.4 | 25 | 0.1 | Precipitate forms > 0.1 mM |

| PBS | 6.0 | 25 | 0.5 | Slight improvement |

| PBS with 5% Solutol HS 15 | 7.4 | 25 | 1.0 | Clear solution |

Issue 2: Compound Degradation

Symptoms:

-

Decreased activity in stored solutions or during long-term assays.

-

Appearance of new peaks in HPLC analysis of the compound over time.

-

Color change in the solution.

Troubleshooting Steps:

-

Forced Degradation Study: Intentionally expose this compound to harsh conditions (acid, base, peroxide, heat, light) to understand its degradation profile.

-

pH Stability: Incubate this compound in buffers of varying pH at your experimental temperature and measure its concentration over time using a suitable analytical method like HPLC-UV.

-

Temperature Stability: Assess degradation at different temperatures (4°C, 25°C, 37°C) in your assay buffer.

-

Photostability: Expose this compound solution to a light source and compare its stability to a sample kept in the dark.

Hypothetical pH Stability of this compound in Aqueous Buffer at 37°C:

| pH | Time (hours) | % Remaining this compound (Hypothetical) |

| 5.0 | 24 | 95% |

| 7.4 | 24 | 80% |

| 8.5 | 24 | 50% |

Issue 3: Compound Aggregation

Symptoms:

-

Non-linear or steep concentration-response curves.

-

High variability between replicate wells.

-

"Bell-shaped" dose-response curves.

Troubleshooting Steps:

-

Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates in your solutions.

-

Inclusion of Detergents: Test the effect of adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer to disrupt aggregates. A significant change in activity may indicate an aggregation issue.

-

Critical Aggregation Concentration (CAC) Assay: Determine the concentration at which this compound begins to form aggregates.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

-

Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute this stock to 100 µM in the relevant aqueous assay buffer (e.g., PBS, cell culture medium) at various pH values (e.g., 5.0, 7.4, 8.5).

-

Incubation Conditions:

-

Temperature: Aliquot the solutions into separate tubes for incubation at 4°C, 25°C, and 37°C.

-

Light Exposure: For each temperature, prepare a parallel set of tubes wrapped in aluminum foil to serve as dark controls.

-

-

Time Points: Collect samples at 0, 2, 4, 8, 24, and 48 hours. Immediately freeze the collected samples at -80°C to halt further degradation.

-

HPLC Analysis:

-

Thaw the samples and centrifuge to remove any precipitate.

-

Inject a fixed volume of the supernatant onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradants.

-

Detect this compound using a UV detector at its maximum absorbance wavelength.

-

-

Data Analysis: Quantify the peak area of this compound at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of this compound-mediated calcineurin inhibition.

Experimental Workflow

Caption: General experimental workflow for assessing this compound stability.

Technical Support Center: Method Refinement for Consistent Dibefurin Bioactivity Results

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibefurin. Our goal is to help you achieve consistent and reliable bioactivity results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel fungal metabolite that functions as an inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By inhibiting calcineurin, this compound prevents the dephosphorylation of various downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[3][4] This inhibition blocks NFAT's translocation to the nucleus, thereby preventing the transcription of genes involved in the immune response and other cellular processes.[4][5]

Q2: What is the IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound has not been consistently reported in publicly available literature. The IC50 value can be highly dependent on the specific assay conditions, including substrate concentration, enzyme source, and buffer composition. Therefore, it is highly recommended that researchers determine the IC50 empirically under their specific experimental conditions.

Q3: How should I store and reconstitute this compound?

A3: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C, protected from light. For creating a stock solution, consult the manufacturer's instructions for the recommended solvent (e.g., DMSO). Once reconstituted, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C. The stability of this compound in solution over extended periods should be determined empirically.

Q4: What are the expected downstream effects of this compound treatment?